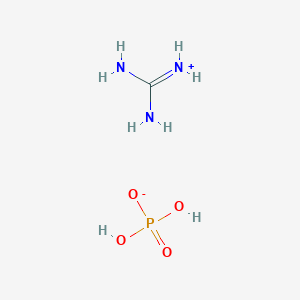
Guanidinium dihydrogen phosphate
Vue d'ensemble
Description
Synthesis Analysis
Guanidinium dihydrogen phosphate and its derivatives can be synthesized through various methods, including slow solvent evaporation techniques and hydrothermal synthesis. For instance, zinc guanidinium phosphate (ZGuP), a semi-organic NLO crystal, was synthesized from zinc sulphate, guanidine carbonate, and orthophosphoric acid, demonstrating the solubility and structural confirmation through powder X-ray diffraction and spectroscopic techniques (Suvitha & Murugakoothan, 2012). Additionally, hydrothermal syntheses have led to the discovery of novel guanidinium zinc phosphates with unique three-dimensional structures (Harrison & Phillips, 1997).
Molecular Structure Analysis
The molecular structure of guanidinium dihydrogen phosphate derivatives reveals complex interactions and arrangements. Single-crystal X-ray diffraction studies have shown that these compounds can form layered structures, three-dimensional frameworks, and channels encapsulating guanidinium cations, highlighting the structural diversity and complexity of these materials (Harrison, Phillips, William Clegg, & Teat, 1999).
Chemical Reactions and Properties
Guanidinium dihydrogen phosphate participates in molecular recognition processes, where the guanidinium unit plays a crucial role in binding nucleotides through hydrogen bonding and electrostatic interactions. This interaction is significant in both biological systems and synthetic applications, where guanidinium acts as a receptor for various anions, demonstrating the chemical versatility of guanidinium phosphates (Onda et al., 1996).
Physical Properties Analysis
The physical properties of guanidinium dihydrogen phosphate derivatives, such as optical absorption and thermal behavior, have been extensively studied. These materials exhibit promising optical properties, including high second harmonic generation (SHG) efficiency, making them suitable for nonlinear optical applications. Their thermal stability and mechanical properties have also been characterized, further expanding their potential applications in materials science (Suvitha & Murugakoothan, 2012).
Chemical Properties Analysis
The chemical properties of guanidinium dihydrogen phosphate and related compounds involve their role in catalysis and ionization processes. Guanidinium ions can form complexes with phosphates, influencing the hydrolysis rates of esters and demonstrating the catalytic potential of these compounds in biochemical and industrial processes (Cotton, la Cour, Hazen, & Legg, 1977).
Applications De Recherche Scientifique
1. Flame Resistance and Bonding Performance of Plywood
- Application Summary: Guanidinium dihydrogen phosphate (GP) is used to fabricate fire-retardant plywood. The veneers of the plywood are treated with a simple GP impregnation treatment .
- Methods of Application: The plywood is fabricated by impregnating the veneers with a 10% GP solution .
- Results: The GP modification endows the plywood with excellent fire resistance and smoke-suppression effect. The limiting oxygen index (LOI) of the impregnated wood was up to 37%, which was almost twice of unmodified plywood .
2. Synthesis of Guanidine Natural Products
- Application Summary: Guanidinium dihydrogen phosphate is used in the synthesis of guanidine natural products .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of the synthesis are not provided in the source .
3. Thermal Degradation of Hemp
- Application Summary: Hemp is treated with guanidinium dihydrogen phosphate (GDP) to impart flame retardance .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of the treatment are not provided in the source .
4. Growth of Semi-Organic Nonlinear Optical Single Crystal
- Application Summary: Guanidinium dihydrogen phosphate is used in the growth of semi-organic nonlinear optical single crystal .
- Methods of Application: The crystal is grown by conventional slow solvent evaporation technique (SEST) .
- Results: The results of the growth are not provided in the source .
5. Synthesis of Guanidines and Their Biological Applications
- Application Summary: Guanidinium dihydrogen phosphate is used in the synthesis of guanidines, which have found application in a diversity of biological activities .
- Methods of Application: The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .
- Results: The specific results of the synthesis and their biological applications are not provided in the source .
6. Cellular Uptake
- Application Summary: Guanidinium-rich scaffolds facilitate cellular translocation and delivery of bioactive cargos through biological barriers .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of the cellular uptake are not provided in the source .
7. Synthesis of Organic Guanidine Compounds
- Application Summary: Guanidinium dihydrogen phosphate is used in the synthesis of organic guanidine compounds . These compounds have found application in a diversity of biological activities .
- Methods of Application: The preparation of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .
- Results: The specific results of the synthesis and their biological applications are not provided in the source .
8. Flame Retardant, Waterproofing, and Rust Prevention
- Application Summary: Guanidinium dihydrogen phosphate is used as a flame retardant, waterproofing, and rust prevention agent for wood, fiber, and paper .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The results of the treatment are not provided in the source .
Safety And Hazards
Guanidinium dihydrogen phosphate should not be released into the environment . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Relevant Papers
Guanidinium dihydrogen phosphate has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), and others .
Propriétés
IUPAC Name |
diaminomethylideneazanium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDGDWODCGBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)N.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5423-23-4, 38848-02-1, 5423-22-3 | |
| Record name | Guanidine, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201036309 | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidinium dihydrogen phosphate | |
CAS RN |
1763-07-1, 5423-22-3 | |
| Record name | Guanidinium phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



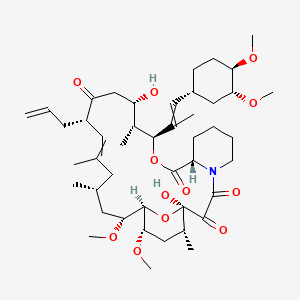
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benze](/img/no-structure.png)
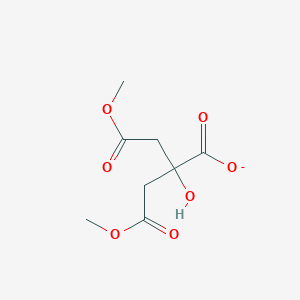
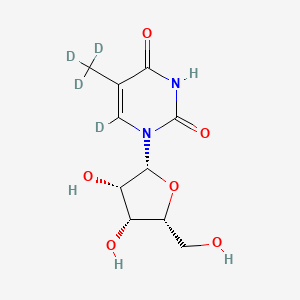
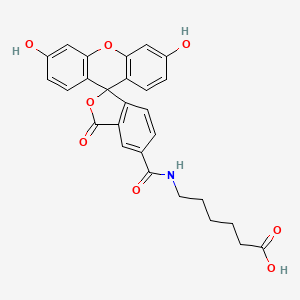
![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)
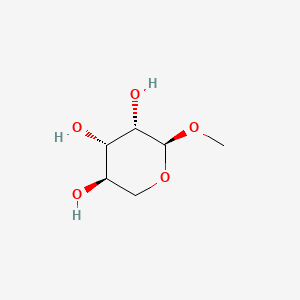

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
